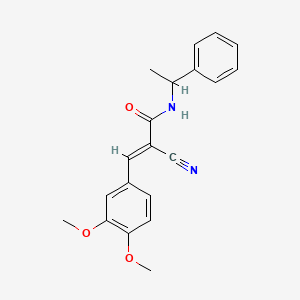![molecular formula C15H17NO3S2 B10880798 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B10880798.png)
5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazolanone ring, a methoxyphenyl group, and a thioxo group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one typically involves multiple steps:
Formation of the Thiazolanone Ring: The initial step often involves the cyclization of appropriate precursors to form the thiazolanone ring. This can be achieved through the reaction of isobutylamine with carbon disulfide and an appropriate aldehyde under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a condensation reaction with 4-hydroxy-3-methoxybenzaldehyde. This step usually requires acidic or basic catalysts to facilitate the formation of the methylene bridge.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This step may require specific conditions such as controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or sulfide. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens (e.g., chlorine) in the presence of iron(III) chloride as a catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its structural features suggest it could be effective in treating conditions related to oxidative stress and inflammation.
Industry
Industrially, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioxo group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the aromatic ring can engage in π-π interactions with receptor sites, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Shares the methoxyphenyl group but lacks the thiazolanone ring.
3-Isobutyl-2-thioxo-1,3-thiazolan-4-one: Contains the thiazolanone ring but lacks the methoxyphenyl group.
5-[(4-Hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one: Similar structure but without the methoxy group.
Uniqueness
5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxyphenyl and thioxo groups allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H17NO3S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17NO3S2/c1-9(2)8-16-14(18)13(21-15(16)20)7-10-4-5-11(17)12(6-10)19-3/h4-7,9,17H,8H2,1-3H3/b13-7+ |
InChI Key |
ANTSEQWNMRNVBS-NTUHNPAUSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B10880717.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10880724.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10880728.png)
![2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B10880733.png)
![Methyl 4-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10880735.png)

![17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B10880752.png)
![N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B10880753.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B10880754.png)
![1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10880760.png)
![(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880761.png)


![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone](/img/structure/B10880783.png)
